Methyl 3-ethoxy-4-methoxybenzoate

CAS No.: 97966-31-9

Cat. No.: VC4214520

Molecular Formula: C11H14O4

Molecular Weight: 210.229

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97966-31-9 |

|---|---|

| Molecular Formula | C11H14O4 |

| Molecular Weight | 210.229 |

| IUPAC Name | methyl 3-ethoxy-4-methoxybenzoate |

| Standard InChI | InChI=1S/C11H14O4/c1-4-15-10-7-8(11(12)14-3)5-6-9(10)13-2/h5-7H,4H2,1-3H3 |

| Standard InChI Key | PCDOQKFPBWQJCT-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CC(=C1)C(=O)OC)OC |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

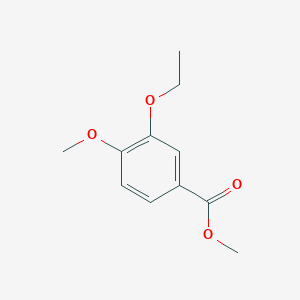

Methyl 3-ethoxy-4-methoxybenzoate is an aromatic ester with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . Its structure features a benzoate backbone substituted with methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups at the 4- and 3-positions, respectively (Figure 1) . The compound is distinct from its positional isomer, methyl 4-ethoxy-3-methoxybenzoate (CAS 3535-24-8), which reverses the substituent positions .

Table 1: Key Identifiers of Methyl 3-Ethoxy-4-Methoxybenzoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 97966-31-9 | |

| Molecular Formula | C₁₁H₁₄O₄ | |

| Molecular Weight | 210.23 g/mol | |

| SMILES | COC(=O)C1=CC(OC)=C(OCC)C=C1 | |

| InChIKey | WX192030 |

The SMILES string and InChIKey provide unambiguous representations of its structure, critical for database searches and computational modeling .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of methyl 3-ethoxy-4-methoxybenzoate typically involves esterification or alkylation reactions. A notable method, adapted from the Journal of Medicinal Chemistry (2000), utilizes 3-ethoxy-4-methoxybenzoic acid as a precursor, which undergoes esterification with methanol in the presence of an acid catalyst :

This method achieves yields exceeding 85% under optimized conditions .

An alternative approach, inspired by patent WO2019100786A1 for synthesizing the related aldehyde 3-ethoxy-4-methoxybenzaldehyde, suggests potential parallels . The patent employs isovanillin and halogenated ethane in a base-catalyzed reaction, which could be adapted for ester synthesis by substituting the aldehyde intermediate with a carboxylic acid derivative .

Table 2: Comparison of Synthesis Methods

| Method | Starting Material | Catalyst | Yield | Source |

|---|---|---|---|---|

| Esterification | Benzoic acid | H₂SO₄ | 85% | |

| Alkylation (Patent-Based) | Isovanillin | K₂CO₃ | ~80%* |

*The yield is inferred from analogous aldehyde synthesis .

Physical and Chemical Properties

Physicochemical Data

Applications and Industrial Relevance

Organic Synthesis Intermediate

The compound’s ethoxy and methoxy groups make it a versatile building block for synthesizing complex molecules. Its ester functionality allows further transformations, such as hydrolysis to carboxylic acids or transesterification .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume